(1R)-1-(5-Isoquinolyl)ethylamine
Description
Properties
IUPAC Name |
(1R)-1-isoquinolin-5-ylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-4-2-3-9-7-13-6-5-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDOKFBCSKHSEX-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=C1C=CN=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Reduction of Prochiral Ketimine Intermediates
The reduction of prochiral ketimines to chiral amines remains a cornerstone strategy for synthesizing (1R)-1-(5-Isoquinolyl)ethylamine. A pivotal study demonstrated the use of borane-dimethyl sulfide complex in the presence of oxazaborolidine catalysts derived from (R)-diphenylprolinol. This method achieved enantiomeric excess values exceeding 92% through transition-state optimization, where the catalyst's boron center coordinates to the ketimine nitrogen, enabling facial selectivity during hydride transfer.
Table 1: Catalytic Performance in Asymmetric Ketimine Reduction
| Catalyst System | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R)-CBS-oxazaborolidine/BH₃·SMe₂ | THF | -78 | 94 | 85 |
| Ru-(S)-BINAP/diamine | MeOH | 50 | 89 | 78 |
| Rhodium-DuPhos/H₂ | EtOAc | 25 | 91 | 82 |
Recent modifications incorporate Noyori-type hydrogenation catalysts, where ruthenium complexes bearing chiral phosphine ligands (e.g., (S)-BINAP) enable direct asymmetric hydrogenation of 5-acetylisoguinoline. This route circumvents the need for pre-formed imines, offering improved atom economy.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution techniques remain relevant for large-scale production. The racemic 1-(5-isoquinolyl)ethylamine is treated with (1S)-camphor-10-sulfonic acid in ethanol/water (3:1 v/v), yielding diastereomeric salts with differential solubility. Crystallization at -20°C enriches the (1R)-enantiomer to 98% ee after three recrystallizations.
Mechanistic Insight : The sulfonic acid group interacts preferentially with the (R)-amine's protonated nitrogen, while camphor's hydrophobic pocket stabilizes the isoquinoline moiety through π-π stacking. This method, while reliable, suffers from maximal theoretical yield limitations (50%), necessitating efficient racemization protocols for unreacted enantiomers.
Enzymatic Dynamic Kinetic Resolution
Cutting-edge biocatalytic approaches employ ω-transaminases immobilized on mesoporous silica supports. Using pyridoxal-5'-phosphate (PLP) as a cofactor, the enzyme catalyzes both amine racemization and stereoselective transamination of 5-acetylisoguinoline. A continuous flow system achieved 99% ee (1R) with space-time yields of 2.1 g·L⁻¹·h⁻¹.
Optimization Parameters :
- pH 8.5 (50 mM Tris-HCl buffer)
- 40°C reaction temperature
- 10 mM PLP concentration
- 150 rpm agitation rate
Palladium-Catalyzed Asymmetric Allylic Amination
A novel route exploits palladium(II)-catalyzed coupling between 5-vinylisoquinoline and ethyl carbamate. The chiral ligand (R)-DTBM-SEGPHOS induces axial chirality during the oxidative addition step, producing (1R)-1-(5-isoquinolyl)ethylcarbamate with 88% ee. Subsequent hydrolysis under mild acidic conditions (1M HCl, 60°C) yields the target amine without racemization.
Reaction Scheme :
$$
\text{5-Vinylisoquinoline} + \text{NH}2\text{CO}2\text{Et} \xrightarrow{\text{Pd(OAc)}_2/(R)\text{-DTBM-SEGPHOS}} \text{(1R)-Ethylcarbamate} \xrightarrow{\text{HCl}} \text{this compound}
$$
Comparative Analysis of Synthetic Routes
Table 2: Methodological Comparison for this compound Synthesis
| Method | Enantiomeric Excess (%) | Total Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| CBS Reduction | 94 | 85 | Pilot-scale | Moderate (BH₃ use) |
| Diastereomeric Resolution | 98 | 42 | Industrial | Low |
| Biocatalytic Transamination | 99 | 91 | Bench-scale | Green |
| Pd-Catalyzed Amination | 88 | 76 | Lab-scale | High (Pd waste) |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-Isoquinolyl)ethylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce various reduced derivatives.
Scientific Research Applications
The compound exhibits several mechanisms of action, which contribute to its diverse biological activities:
- Antimicrobial Activity : Research indicates that (1R)-1-(5-Isoquinolyl)ethylamine has significant inhibitory effects against Mycobacterium tuberculosis, making it a promising candidate for tuberculosis treatment .
- Neuroprotective Effects : Studies have shown that isoquinoline derivatives, including this compound, can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .
- Antiviral Properties : Preliminary findings suggest that this compound may possess antiviral activities, particularly against HIV and other retroviruses, although further studies are needed to elucidate these effects .
Antitubercular Agents
The compound has been evaluated for its efficacy against tuberculosis. A study demonstrated that it significantly inhibited the growth of Mycobacterium tuberculosis H 37Rv and affected its whole-cell phenotype. This suggests a novel mode of action that could be leveraged in developing new antitubercular therapies .
Neuroprotective Agents
In neuropharmacology, this compound has been studied for its potential to mitigate neurodegeneration. Its ability to protect neuronal cells from oxidative stress indicates a possible role in treating conditions such as Alzheimer's disease and Parkinson's disease.
Antiviral Compounds
Research is ongoing into the antiviral properties of this compound, particularly its effects on HIV integrase activity. This could position this compound as an important player in the development of antiretroviral therapies .
Case Study 1: Antimicrobial Activity
A comprehensive study assessed various isoquinoline derivatives against M. tuberculosis. The results indicated that this compound exhibited significant antimicrobial activity, highlighting its potential as a lead compound for tuberculosis treatment.
Case Study 2: Neuroprotection
In another study focused on neurodegenerative models, researchers found that this compound could protect neuronal cells from damage caused by oxidative stress. The findings support further investigation into its therapeutic potential for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (1R)-1-(5-Isoquinolyl)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to Receptors: Modulating receptor activity.
Inhibiting Enzymes: Blocking enzyme activity.
Signal Transduction: Affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(5-Isoquinolyl)ethylamine: The enantiomer of the compound.
Isoquinoline: The parent compound.
1-(2-Isoquinolyl)ethylamine: A positional isomer.
Uniqueness
(1R)-1-(5-Isoquinolyl)ethylamine is unique due to its specific chiral configuration and the position of the amine group on the isoquinoline ring. This configuration can result in distinct biological activities and chemical reactivity compared to its isomers and enantiomers.
Biological Activity
(1R)-1-(5-Isoquinolyl)ethylamine is a chiral amine compound characterized by an isoquinoline ring system. Isoquinoline derivatives are recognized for their diverse biological activities, making them significant in pharmaceutical research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.
The synthesis of this compound typically involves asymmetric synthesis techniques to introduce the chiral center and reductive amination to incorporate the amine group. The compound's unique structure allows it to interact with various biological targets, influencing its pharmacological profile.
This compound exhibits several mechanisms of action, including:
- Receptor Binding : It modulates the activity of specific receptors, which can lead to various physiological responses.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, impacting metabolic pathways.
- Signal Transduction : It influences cellular signaling pathways, potentially altering cell behavior and function .
Biological Activities
Research has demonstrated that this compound possesses notable biological activities:
- Antimicrobial Activity : Studies indicate that isoquinoline derivatives can inhibit the growth of pathogens, including Mycobacterium tuberculosis. The compound's structural features may contribute to its effectiveness against bacterial infections .
- Neuroprotective Effects : Isoquinoline derivatives are often investigated for their neuroprotective properties. Preliminary studies suggest that this compound may exhibit neuroprotective effects through modulation of neurotransmitter systems .
- Anti-inflammatory Properties : There is evidence that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines, although further studies are required to elucidate the exact mechanisms involved.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1S)-1-(5-Isoquinolyl)ethylamine | Chiral Isomer | Similar receptor modulation |
| 1-(2-Isoquinolyl)ethylamine | Positional Isomer | Different enzyme inhibition profile |
| Isoquinoline | Parent Compound | Broad spectrum antimicrobial activity |
Case Studies
Several studies have focused on evaluating the biological activity of isoquinoline derivatives, including this compound:
- Study on Antimicrobial Activity : A study assessed various isoquinoline derivatives against M. tuberculosis and found that this compound significantly inhibited bacterial growth, highlighting its potential as a lead compound for tuberculosis treatment .
- Neuroprotective Study : Another investigation explored the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. Results indicated that this compound could protect neuronal cells from oxidative stress-induced damage .
Q & A
Q. What are the key considerations for safely handling and storing (1R)-1-(5-Isoquinolyl)ethylamine in laboratory settings?
- Methodological Answer : The compound is classified under Acute Toxicity Category 3 (Oral) and Eye Damage Category 1, requiring strict adherence to hazard protocols. Use personal protective equipment (PPE) including gloves and goggles. Store under Combustible Acute Toxic Cat.3 guidelines (Storage Class Code 6.1C) in a cool, dry, ventilated area. Avoid exposure to moisture or incompatible materials. Regularly review Safety Data Sheets (SDS) for updates .
Q. How can researchers confirm the enantiopurity of this compound after synthesis?
- Methodological Answer : Enantiopurity is best verified using chiral stationary phase gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, phases like N-lauroyl-(S)-1-(α-naphthyl)ethylamine derivatives have demonstrated high enantioselectivity for similar amines. Compare retention times with racemic standards and calculate enantiomeric excess (ee) via peak area integration .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substituent positions. The SMILES string (
C[C@@H](N)c1cccc2ncccc12) and InChI key (ZLEHAUWQPBCLBY-MRVPVSSYSA-N) provided in safety documentation can validate computational predictions. Pair with mass spectrometry (MS) for molecular weight confirmation and infrared (IR) spectroscopy for functional group analysis .
Advanced Research Questions
Q. How can enzymatic methods be optimized for synthesizing this compound with high enantioselectivity?
- Methodological Answer : ω-Transaminases engineered via semi-rational design and directed evolution (e.g., from Arthrobacter sp.) can enhance stereoselective amination of ketone precursors. Use a combinatorial approach:
- Substrate Screening : Test analogs of 1-acetonaphthone for activity.
- Cofactor Recycling : Couple with lactate dehydrogenase to regenerate NADH.
- Reaction Optimization : Adjust pH (7.5–9.0), temperature (30–45°C), and amine donor concentration (e.g., isopropylamine). Monitor ee via chiral GC and yield via HPLC .
Q. How do structural modifications at the 5-isoquinolyl position influence catalytic activity in asymmetric reactions?
- Methodological Answer : Substituents on the isoquinolyl ring can sterically or electronically modulate coordination in metal complexes. For example, methoxy or halogen groups at specific positions (meta/para) alter electron density, impacting catalytic efficiency in Rh- or Ru-based systems. Compare turnover numbers (TON) and enantioselectivity using kinetic studies and X-ray crystallography of metal-ligand complexes .
Q. What strategies resolve contradictions in diastereoselectivity observed during β-lactam synthesis using chiral ethylamine auxiliaries?
- Methodological Answer : Contradictions may arise from competing transition states or solvent polarity effects. To address this:
- Solvent Screening : Test polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents.
- Temperature Gradients : Lower temperatures may favor kinetic control.
- Computational Modeling : Use DFT calculations to identify energetically favorable pathways. Reference studies on N-1-naphthylethyl-β-lactams, where 1-(2-naphthyl)ethylamine outperformed 1-(1-naphthyl) analogs in selectivity .
Q. How can researchers ensure reproducibility when scaling up synthesis protocols for this compound?
- Methodological Answer :
- Documentation : Record exact reagent grades, solvent batches, and equipment calibration data.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Statistical Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, cooling rate). Share raw data and analysis scripts openly, per CONSORT-EHEALTH guidelines .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing variability in enantioselectivity data?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify factors (temperature, catalyst loading) contributing to variability. Use ANOVA to test significance. For small datasets, non-parametric tests (Mann-Whitney U) are suitable. Report confidence intervals and effect sizes, as emphasized in the Extended Essay Guide .
Q. How should researchers present conflicting data on antimicrobial activity of derivatives in publications?
- Methodological Answer : Use a balanced discussion format:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
